molecular formula C7H9NO3S B8714444 Benzylsulfamic acid CAS No. 46119-69-1

Benzylsulfamic acid

Cat. No.: B8714444
CAS No.: 46119-69-1
M. Wt: 187.22 g/mol
InChI Key: SVEKJHBWJWHXKV-UHFFFAOYSA-N
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Description

Benzylsulfamic acid (C₇H₉NO₃S) is a heterogeneous acid catalyst characterized by a sulfamic acid (-NH-SO₃H) group attached to a benzyl moiety. Key properties include:

  • Physical Properties: White solid with a melting point of 250–251°C .
  • Spectral Data: FT-IR shows bands at 3396 cm⁻¹ (N-H), 2422–3358 cm⁻¹ (O-H acidic), and 1267–1156 cm⁻¹ (SO₂). NMR and MS data confirm its structure .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals stability up to 160°C, with decomposition occurring in two stages: loss of sulfonic acid (~163°C) and complete degradation at 350–360°C .
  • Applications: Efficient catalyst for synthesizing bis(indolyl)methanes under solvent-free conditions, yielding antimicrobial and antifungal compounds .

Properties

CAS No.

46119-69-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

benzylsulfamic acid

InChI

InChI=1S/C7H9NO3S/c9-12(10,11)8-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,9,10,11)

InChI Key

SVEKJHBWJWHXKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Benzenesulfonic Acid (C₆H₆O₃S)

  • Structure : Simpler analog lacking the amine group, featuring a sulfonic acid (-SO₃H) directly attached to benzene.
  • Properties : Strong acidity (pKa ~ -2.8), high water solubility, and thermal stability exceeding 300°C .
  • Applications : Widely used in industrial processes (e.g., detergents, resins) and as a strong acid catalyst .
  • Comparison :
    • Acidity : Benzenesulfonic acid is stronger due to the absence of electron-donating groups near the sulfonic acid.
    • Catalytic Utility : Benzylsulfamic acid’s amine group enables unique interactions in heterogeneous catalysis, unlike benzenesulfonic acid’s homogeneous applications .

Sulfosalicylic Acid (C₇H₆O₆S)

  • Structure : 2-Hydroxy-5-sulfobenzoic acid, combining sulfonic acid and hydroxyl groups on a benzene ring.
  • Properties: Melting point ~120°C; soluble in water and ethanol. Used in protein precipitation and as a chelating agent .
  • Comparison :
    • Functionality : The hydroxyl group enhances metal chelation, unlike this compound’s focus on Brønsted acidity.
    • Thermal Stability : Lower stability than this compound, decomposing near 100°C .

Benzenesulfonamide Derivatives

  • Structure : Feature a sulfonamide (-SO₂NH₂) group attached to substituted benzene rings. Example: Anti-glioblastoma (GBM) derivatives with TrkA inhibitory activity .
  • Properties : Varied solubility and pharmacokinetic profiles due to substituents (e.g., alkyl, nitro groups).
  • Comparison: Bioactivity: Benzenesulfonamides are tailored for pharmaceutical applications (e.g., anti-GBM), while this compound is non-pharmacological and used in synthesis . Synthetic Role: this compound acts as a catalyst, whereas benzenesulfonamides are end products .

N-Alkylated Sulfamic Acid Derivatives

  • Structure : Alkyl groups (e.g., propyl, butyl) replace the benzyl moiety in sulfamic acid.
  • Properties : Lower melting points (e.g., viscous liquids) and altered catalytic efficiency in multicomponent reactions .
  • Comparison :
    • Catalytic Performance : this compound’s aromatic group enhances stability in high-temperature reactions compared to aliphatic derivatives .
    • Substituent Effects : Alkyl chains in derivatives reduce acidity but improve solubility in organic solvents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Melting Point (°C) Primary Application Thermal Stability (°C)
This compound -NH-SO₃H, Benzyl 250–251 Heterogeneous Catalysis ≤160
Benzenesulfonic Acid -SO₃H >300 (decomp.) Industrial Catalysis/Resins >300
Sulfosalicylic Acid -SO₃H, -OH ~120 Protein Precipitation ~100
Benzenesulfonamide -SO₂NH₂, Substituted Benzene Variable Pharmaceuticals Variable
N-Alkylated Derivatives -NH-SO₃H, Alkyl Chains <100 (liquid) Organocatalysis <160

Table 2: Catalytic Performance in Organic Reactions

Catalyst Reaction Type Yield (%) Conditions Reference
This compound Bis(indolyl)methane Synthesis 85–92 Solvent-free, 80°C
Benzenesulfonic Acid Esterification 70–88 Homogeneous, 100°C
N-Propylsulfamic Acid Dihydropyrimidinone Synthesis 78–85 Solvent-free, 90°C

Key Findings

  • Structural Impact : The benzyl group in this compound enhances thermal stability and catalytic versatility compared to simpler sulfonic acids or aliphatic derivatives.
  • Acidity vs. Application : While benzenesulfonic acid is stronger, this compound’s amine group enables selective catalysis in solvent-free systems .
  • Pharmaceutical Relevance : Sulfonamide derivatives prioritize bioactivity, whereas this compound focuses on synthetic efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzylsulfamic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Reagent stoichiometry : Adjust molar ratios of benzylamine and sulfonic acid derivatives to minimize side reactions .
  • Temperature control : Conduct reactions under reflux (e.g., 80–100°C) to enhance reactivity while avoiding decomposition .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product .
  • Monitoring : Track reaction progress via TLC or HPLC, comparing retention factors with known standards .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural and purity validation:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns and functional groups (e.g., sulfonic acid proton at δ 10–12 ppm) .
  • FT-IR : Identify characteristic S=O stretches (~1350 cm⁻¹) and NH bending modes .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold for publication) .
  • Elemental analysis : Validate molecular formula (C₇H₉NO₃S) via combustion analysis .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies using:

  • pH buffers : Incubate the compound in solutions (pH 1–12) at 25°C and 37°C for 24–72 hours .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • HPLC-MS : Detect degradation products (e.g., benzylamine or sulfonic acid fragments) .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with nucleophiles or electrophiles?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic experiments : Track reaction rates under varying concentrations of reactants (e.g., NaCN or LiAlH₄) to infer SN1/SN2 pathways .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .
  • Isotopic labeling : Introduce ¹⁸O or ³⁵S isotopes to trace bond cleavage/formation .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Address discrepancies via:

  • Replication studies : Reproduce prior experiments using standardized protocols (e.g., USP <921> for solubility testing) .
  • Advanced characterization : Employ X-ray crystallography to confirm crystal packing effects influencing solubility .
  • Meta-analysis : Compare data across peer-reviewed studies, identifying outliers due to impurities or measurement errors .

Q. What strategies are effective for evaluating the biological or environmental toxicity of this compound?

  • Methodological Answer : Toxicity profiling involves:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and enzyme inhibition (e.g., sulfatase activity) .
  • Environmental fate studies : Use OECD 301 biodegradability tests or LC-MS to detect persistence in water systems .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LD50) based on structural analogs .

Q. How should researchers design experiments to explore the catalytic applications of this compound?

  • Methodological Answer : Focus on:

  • Catalytic screening : Test acid-catalyzed reactions (e.g., ester hydrolysis) under solvent-free vs. solvent-mediated conditions .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Surface analysis : Use BET or SEM to characterize catalyst morphology and active sites .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to publishing conflicting data on this compound?

  • Methodological Answer : Ensure transparency by:

  • Data disclosure : Share raw NMR/HPLC files in supplementary materials .
  • Conflict acknowledgment : Discuss limitations (e.g., purity thresholds, instrument sensitivity) in the "Results and Discussion" section .
  • Ethical compliance : Adhere to journal policies (e.g., Beilstein Journal’s reproducibility standards) and cite prior work rigorously .

Q. How can researchers ensure data integrity when reporting this compound’s spectroscopic or crystallographic data?

  • Methodological Answer : Follow best practices:

  • Calibration : Validate instruments with certified reference materials (e.g., NIST SRM 84L for NMR) .
  • Peer review : Submit crystallographic data to the Cambridge Structural Database (CSD) for independent validation .
  • Reproducibility : Archive experimental protocols in repositories like Zenodo .

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